N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-2-phenyl-3,4-dihydropyrazol-5-amine
Description
3-[2,6-bisnitro-4-(trifluoromethyl)anilino]-1-phenyl-4,5-dihydro-1H-pyrazole is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and anilino groups attached to a pyrazole ring
Properties
Molecular Formula |
C16H12F3N5O4 |
|---|---|
Molecular Weight |
395.29 g/mol |
IUPAC Name |
N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-phenylpyrazolidin-3-imine |
InChI |
InChI=1S/C16H12F3N5O4/c17-16(18,19)10-8-12(23(25)26)15(13(9-10)24(27)28)20-14-6-7-22(21-14)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,20,21) |
InChI Key |
GSWRMUSQGWTUJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(NC1=NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,6-bisnitro-4-(trifluoromethyl)anilino]-1-phenyl-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the nitration of 2,6-dichloro-4-trifluoromethyl aniline, followed by the formation of the pyrazole ring through cyclization reactions. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2,6-bisnitro-4-(trifluoromethyl)anilino]-1-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[2,6-bisnitro-4-(trifluoromethyl)anilino]-1-phenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2,6-bisnitro-4-(trifluoromethyl)anilino]-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pyrazole ring can act as a scaffold, providing structural stability and facilitating interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)aniline: Shares the trifluoromethyl and nitro groups but lacks the pyrazole ring.
4-Amino-3-nitrobenzotrifluoride: Similar structure but with an amino group instead of the anilino group.
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride: Contains similar functional groups but with a sulfonyl chloride moiety.
Uniqueness
The uniqueness of 3-[2,6-bisnitro-4-(trifluoromethyl)anilino]-1-phenyl-4,5-dihydro-1H-pyrazole lies in its combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
